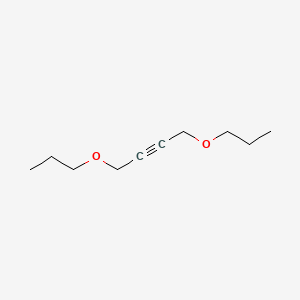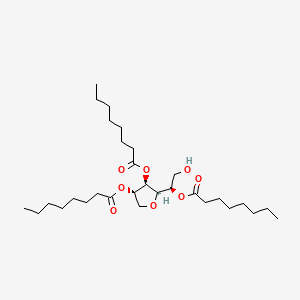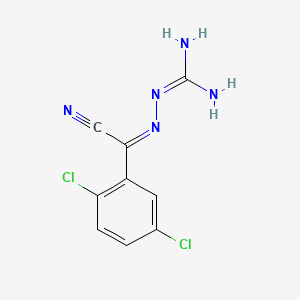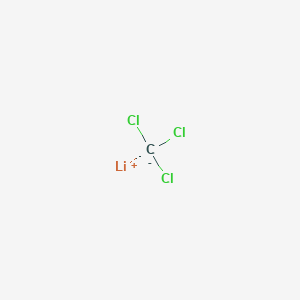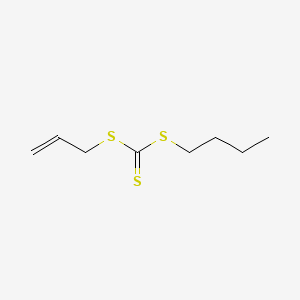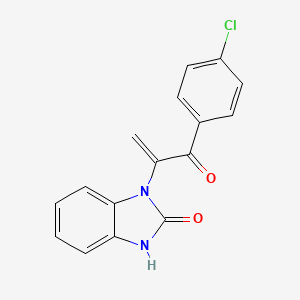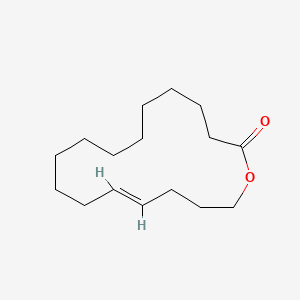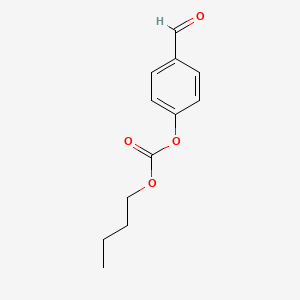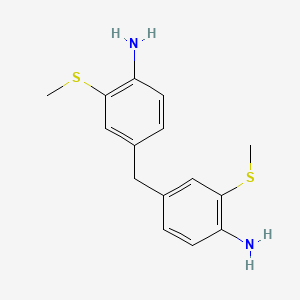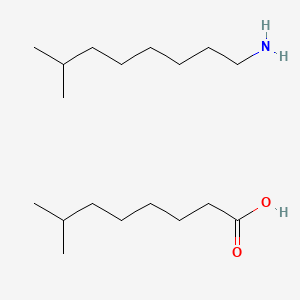
2-Methyl-1-o-tolylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 300-599-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
准备方法
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: Conditions such as temperature, pressure, solvent choice, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production often involves scaling up laboratory procedures, optimizing reaction conditions for large-scale synthesis, and ensuring the purity and consistency of the final product.
化学反应分析
EINECS 300-599-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or dichloromethane are commonly used. Conditions such as temperature control and inert atmospheres (e.g., nitrogen or argon) are often necessary.
Major Products: The products formed depend on the specific reactions and conditions used.
科学研究应用
EINECS 300-599-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays or as a tool to study biological pathways.
Medicine: It could be involved in drug development or as a component in diagnostic reagents.
作用机制
The mechanism of action of EINECS 300-599-1 involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence metabolic pathways, signal transduction, or gene expression, leading to its observed effects.
相似化合物的比较
EINECS 300-599-1 can be compared with other similar compounds to highlight its uniqueness:
属性
CAS 编号 |
93942-46-2 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
(E)-2-methyl-1-(2-methylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C13H16O/c1-4-13(14)11(3)9-12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3/b11-9+ |
InChI 键 |
KGBNACBNXFDCAY-PKNBQFBNSA-N |
手性 SMILES |
CCC(=O)/C(=C/C1=CC=CC=C1C)/C |
规范 SMILES |
CCC(=O)C(=CC1=CC=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


